molecular formula C16H12N2O4 B2662174 5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 690652-20-1

5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No. B2662174
M. Wt: 296.282
InChI Key: UCWJIJGZYBHIIH-UHFFFAOYSA-N
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Description

The compound is a Schiff base, which are typically synthesized via the reaction of an amine with a carbonyl compound . They are known for their wide range of applications, including as ligands in coordination chemistry and as catalysts .


Synthesis Analysis

Schiff bases like this one are typically synthesized via the reaction of an amine with a carbonyl compound . For example, a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, was synthesized via the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde .


Chemical Reactions Analysis

As mentioned earlier, Schiff bases are typically synthesized via the reaction of an amine with a carbonyl compound . The specific reactions that “5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione” undergoes would depend on the specific conditions and reactants present.

Scientific Research Applications

Photodynamic Therapy Application

A study focused on the synthesis and characterization of new zinc phthalocyanine compounds, highlighting their utility in photodynamic therapy for cancer treatment. These compounds, including variations with benzenesulfonamide derivative groups and Schiff base, exhibited excellent properties as photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them promising candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

High-Performance Liquid Chromatography (HPLC)

Another research highlighted the use of a methyl ester derivative of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labelling agent for HPLC of biologically significant thiols. This application demonstrates the compound's role in enhancing detection sensitivity and selectivity in analytical chemistry, particularly in the determination of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Organic Synthesis and Molecular Structure Studies

Further investigations into the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives reveal the compound's potential in organic synthesis. A study involving environmental friendly multicomponent methodology provided insights into regioselective formation preferences and kinetic control in product formation, highlighting its utility in the synthesis of complex organic molecules (Trilleras et al., 2017).

Chemical Reaction Studies

Research into the reaction of 2,3-diamino-1,4-naphthoquinone with acetoacetic ester demonstrated the compound's involvement in producing diazepine derivatives. This study not only elucidates the chemical reactivity of the compound but also opens pathways for synthesizing novel chemical entities with potential applications in various fields (Loskutov, Konstantinova, & Fokin, 1979).

properties

IUPAC Name

5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-13-7-6-9(10-4-2-3-5-11(10)13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWJIJGZYBHIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione

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